molecular formula C11H14N6O3 B2678511 N-(2,2-dimethoxyethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448054-75-8

N-(2,2-dimethoxyethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2678511
CAS No.: 1448054-75-8
M. Wt: 278.272
InChI Key: OFAJFOFGDHBDCV-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that features a pyridazine ring substituted with a triazole moiety and a carboxamide group. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazine Ring: Starting from suitable precursors, the pyridazine ring can be synthesized through cyclization reactions.

    Introduction of the Triazole Moiety:

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.

    Addition of the Dimethoxyethyl Group: This step involves the alkylation of the compound with 2,2-dimethoxyethanol under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-dimethoxyethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide: can be compared with other pyridazine or triazole derivatives.

    6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide: Lacks the dimethoxyethyl group but shares the core structure.

    N-(2,2-dimethoxyethyl)-pyridazine-3-carboxamide: Lacks the triazole moiety but retains the dimethoxyethyl and carboxamide groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.

Biological Activity

N-(2,2-dimethoxyethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a synthetic compound that belongs to the class of pyridazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The triazole moiety is known for its diverse biological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C12H16N4O3C_{12}H_{16}N_{4}O_{3} and a molecular weight of approximately 252.28 g/mol. The presence of both triazole and pyridazine rings contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics . The mechanism often involves interference with cell wall synthesis or inhibition of key metabolic pathways in pathogens.

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer activity. In vitro studies have demonstrated that certain triazole-containing compounds can induce apoptosis in cancer cell lines. For example, a related study found that triazole derivatives exhibited cytotoxic effects against colon carcinoma cells with IC50 values in the low micromolar range . This suggests potential for further development as anticancer agents.

Enzyme Inhibition

The compound's structure suggests it may act as an enzyme inhibitor. Triazole derivatives have been reported to inhibit various enzymes, including those involved in cancer metabolism and inflammation . The interaction with metal ions through the triazole ring enhances binding affinity, potentially leading to effective inhibition of target enzymes.

Case Studies and Research Findings

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in various strains using triazole derivatives.
Investigation of Anticancer EffectsIdentified IC50 values indicating cytotoxicity against cancer cell lines (e.g., HCT-116).
Enzyme Inhibition AnalysisFound that specific triazole compounds inhibited acetylcholinesterase activity, suggesting potential in treating neurological disorders.

The biological activity of this compound likely involves multiple mechanisms:

  • Binding to Enzymes: The triazole ring may coordinate with metal ions in enzyme active sites, altering enzyme function.
  • Cell Membrane Interaction: The lipophilic nature of the compound may facilitate penetration into microbial membranes, disrupting cellular integrity.
  • Induction of Apoptosis: In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O3/c1-19-10(20-2)5-13-11(18)8-3-4-9(16-15-8)17-7-12-6-14-17/h3-4,6-7,10H,5H2,1-2H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAJFOFGDHBDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=NN=C(C=C1)N2C=NC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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